Cloticasone Propionate-d3

Description

Theoretical Underpinnings of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules to act as tracers. wikipedia.org These labeled compounds can be distinguished from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comwikipedia.org

Deuterium is a stable isotope of hydrogen with a natural abundance of approximately 0.015%. scielo.org.mxunam.mx Its incorporation into organic molecules can be achieved through two primary methods: hydrogen/deuterium exchange reactions or by using deuterium-containing precursors in chemical synthesis. symeres.comacanthusresearch.com The choice of method depends on the desired location of the deuterium label and the stability of the C-D bond. acanthusresearch.com It is crucial to position deuterium labels on non-exchangeable sites within the molecule to prevent their loss during experiments. acanthusresearch.com For instance, placing deuterium on carbon atoms adjacent to carbonyl groups or on certain aromatic positions might lead to proton/deuterium exchange under specific conditions. acanthusresearch.com

The primary advantage of using deuterated compounds lies in the Kinetic Isotope Effect (KIE) . portico.orgscielo.org.mx The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. scielo.org.mxunam.mx This difference in bond energy leads to a slower reaction rate when a C-H bond cleavage is the rate-determining step of a reaction. portico.orgunam.mx This effect is a cornerstone of mechanistic studies, allowing researchers to identify rate-limiting steps in a reaction pathway. symeres.comportico.org

Furthermore, deuterated compounds serve as ideal internal standards in quantitative analysis, particularly in mass spectrometry-based methods. scielo.org.mxclearsynth.comresolvemass.ca Their increased mass allows for clear differentiation from the unlabeled analyte, enabling precise and accurate quantification and helping to compensate for matrix effects in complex samples. clearsynth.comresolvemass.ca

Contextualization of Glucocorticoid Steroids in Research

Glucocorticoids are a class of steroid hormones synthesized in the adrenal cortex that play crucial roles in regulating metabolism and immune function. wikipedia.orgnih.gov Their potent anti-inflammatory properties have made them a subject of extensive research. wikipedia.orgwikipedia.org

All steroid hormones, including glucocorticoids, are derived from a cholesterol precursor and share a characteristic four-ring sterol skeleton. musculoskeletalkey.comacs.org This fundamental structure consists of three six-carbon rings and one five-carbon ring. musculoskeletalkey.comacs.org The biological activity of different glucocorticoids is determined by the various functional groups attached to this core structure. musculoskeletalkey.comacs.org For example, the presence of a hydroxyl group versus a keto group at the C11 position can significantly impact a glucocorticoid's ability to cross cellular membranes. acs.org

Synthetic steroid analogues are invaluable tools for investigating the mechanisms of action of their parent compounds. nih.govox.ac.uk By systematically modifying the steroid structure, researchers can probe the structure-activity relationships that govern their biological effects. musculoskeletalkey.comacs.org The use of steroid analogues helps in understanding receptor binding, metabolic pathways, and the specific molecular interactions that lead to their physiological responses. nih.govmdpi.com

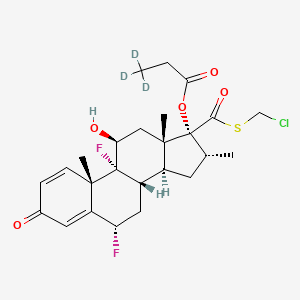

Cloticasone (B569419) Propionate-d3: A Key Deuterated Steroid Compound

Cloticasone Propionate-d3 is the deuterated form of Cloticasone Propionate (B1217596), an intermediate in the synthesis of Fluticasone (B1203827) Propionate. lgcstandards.compharmaffiliates.comlgcstandards.com Fluticasone Propionate itself is a potent synthetic corticosteroid with significant anti-inflammatory activity, acting as a selective glucocorticoid receptor agonist. medchemexpress.comnih.gov The deuterium labeling in this compound is specifically on the propionate side chain. lgcstandards.com

This deuterated analogue is primarily utilized in research settings as an internal standard for quantitative analysis of Fluticasone Propionate and its metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). waters.com Its stable isotopic label ensures accurate and reliable measurements, which are crucial for pharmacokinetic studies. clearsynth.comwaters.com The precise mass difference between the deuterated standard and the unlabeled analyte allows for their clear separation and quantification in complex mixtures. clearsynth.comresolvemass.ca

Detailed Research Findings

The application of deuterated standards like this compound is fundamental to sensitive bioanalytical methods. For instance, in the analysis of Fluticasone Propionate in human plasma, the use of d3-Fluticasone Propionate as an internal standard in a microflow LC-MS/MS method enabled the achievement of a lower limit of quantification at the sub-picogram per milliliter level. waters.com This level of sensitivity is essential for accurately defining the pharmacokinetics of potent, low-dose drugs. waters.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₅H₂₈D₃ClF₂O₅S |

| Molecular Weight | 520.04 g/mol |

| Appearance | Off-White to Pale Yellow Solid |

| Application | An intermediate in the synthesis of Fluticasone Propionate. |

| Storage Temperature | -20°C |

Data sourced from multiple chemical suppliers. lgcstandards.compharmaffiliates.com

Interactive Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic |

| Cloticasone Propionate | C₂₅H₃₁ClF₂O₅S | 517.02 | Unlabeled intermediate. simsonpharma.com |

| This compound | C₂₅H₂₈D₃ClF₂O₅S | 520.04 | Deuterated intermediate. lgcstandards.compharmaffiliates.com |

| Fluticasone Propionate | C₂₅H₃₁F₃O₅S | 500.6 | Active pharmaceutical ingredient. nih.gov |

| Fluticasone Propionate-d3 | C₂₅H₂₈D₃F₃O₅S | 503.59 | Deuterated active pharmaceutical ingredient. lgcstandards.comscbt.com |

| 11-Oxo Fluticasone Propionate-d3 | C₂₅D₃H₂₆F₃O₅S | 501.574 | Deuterated metabolite/impurity. cymitquimica.com |

Nomenclature and Site-Specific Deuterium Labeling (Propanoate-3,3,3-d3)

This compound is the deuterium-labeled form of Cloticasone Propionate. lgcstandards.com The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms.

The systematic nomenclature for this compound specifies the exact location of the deuterium atoms. The IUPAC name is [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate. lgcstandards.com This name clarifies that the three deuterium atoms are located on the terminal methyl group of the propanoate side chain. This specific labeling is described as "Propanoate-3,3,3-d3".

The synthesis of such specifically labeled compounds is a meticulous process. nih.govnih.gov It often involves the use of deuterated reagents, such as deuterated sodium borohydride (B1222165) (NaBD4), to introduce deuterium at specific positions in the steroid structure. nih.gov The site-specific nature of the labeling is critical to ensure that the label is not lost during metabolic processes, which is a key consideration for its use as an internal standard. arkat-usa.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C25D3H28ClF2O5S |

| Molecular Weight | 520.044 g/mol lgcstandards.com |

| Isotope Type | Deuterium lgcstandards.com |

| Purity | >95% (HPLC) lgcstandards.com |

| Appearance | Neat lgcstandards.com |

Strategic Role as a Stable Isotope-Labeled Reference Standard

The primary and most critical application of this compound in advanced chemical research is its role as a stable isotope-labeled internal standard. veeprho.commedchemexpress.com This is particularly vital in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of the unlabeled drug, Fluticasone Propionate, in biological samples. sciex.comwaters.com

In a typical LC-MS/MS analysis, a known amount of this compound is added to the biological sample (e.g., plasma) before processing. sciex.comwaters.com Because the deuterated standard is chemically identical to the analyte (the unlabeled drug), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. sigmaaldrich.com Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By comparing the peak area of the analyte to the peak area of the known amount of internal standard, a precise and accurate quantification of the analyte can be achieved. waters.com This method, known as isotope dilution mass spectrometry, corrects for variations in sample recovery and matrix effects, which are common challenges in bioanalysis. acs.org

The use of this compound as an internal standard has been instrumental in the development of highly sensitive assays capable of detecting Fluticasone Propionate at the sub-picogram per milliliter level in human plasma. sciex.com This level of sensitivity is essential for pharmacokinetic studies of potent inhaled corticosteroids like Fluticasone Propionate, where systemic concentrations are extremely low. sciex.comwaters.com

Structure

3D Structure

Properties

Molecular Formula |

C₂₅H₂₈D₃ClF₂O₅S |

|---|---|

Molecular Weight |

520.04 |

Synonyms |

5-Chloromethyl 6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy-d3)_x000B_-androsta-1,4-diene-17β-carbothioate; (6α.,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16_x000B_-methyl-3-oxo-17-(1-oxopropoxy-d3)androsta-1,4-diene-17-carbothioic Acid S-(Chlorometh |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Enrichment of Cloticasone Propionate D3

General Strategies for Deuterium (B1214612) Incorporation in Steroid Synthesis

The synthesis of deuterated steroids presents unique challenges due to the largely hydrocarbon framework of the steroid nucleus, which offers limited functional groups for selective chemical manipulation. arkat-usa.org However, various methods have been developed to achieve site-specific deuterium labeling.

Regioselective Deuteration Techniques

Regioselective deuteration aims to introduce deuterium at specific positions within the steroid molecule. This can be achieved through several approaches:

Catalytic Exchange Reactions: Early methods involved the exchange of hydrogen for deuterium using deuterated acids, such as acetic acid-d, in the presence of a platinum catalyst. arkat-usa.org While effective in increasing the molecular weight, the location and extent of deuterium incorporation were often poorly controlled. arkat-usa.org More contemporary methods utilize metal catalysts like ruthenium, iridium, and iron to facilitate hydrogen-deuterium (H/D) exchange with higher selectivity. researchgate.net For instance, ruthenium nanoparticles supported on polyvinylpyrrolidone (B124986) have been used for the regioselective α-deuteration of nitrogen-containing bioactive compounds. mdpi.com

Enolate Formation and Quenching: Base-catalyzed H/D exchange is a common method that relies on the formation of an enolate intermediate, which is then quenched with a deuterium source like deuterium oxide (D₂O). mdpi.comfrontiersin.org This technique is particularly useful for introducing deuterium at positions alpha to a carbonyl group.

Reduction of Double Bonds: Catalytic reduction of carbon-carbon double bonds using deuterium gas (D₂) is another strategy. However, this method can lack regioselectivity when multiple double bonds are present in the steroid structure. arkat-usa.org

Specialized Reagents: The development of specific deuterated reagents has enabled more controlled and regioselective labeling. For example, deuterated trifluoroacetic acid catalyzed by t-butyl alcohol has been used for the regioselective labeling of estrone (B1671321) at the 1-position. nih.gov

Application of Deuterated Reagents in Synthetic Routes

The use of commercially available or synthetically prepared deuterated reagents is a cornerstone of isotopic labeling. arkat-usa.org These reagents can be incorporated at various stages of a synthetic sequence to introduce deuterium into the target molecule.

| Deuterated Reagent | Application in Steroid Synthesis | Reference |

| Deuterium gas (D₂) | Reduction of C=C double bonds | arkat-usa.org |

| Deuterium oxide (D₂O) | Quenching of enolates, solvent in exchange reactions | mdpi.comresearchgate.net |

| Sodium borodeuteride (NaBD₄) | Reduction of carbonyl groups to deuterated alcohols | nih.gov |

| Methyl iodide-d₃ (CD₃I) | Introduction of a trideuterated methyl group | nih.gov |

| Acetic acid-d (CH₃COOD) | H/D exchange reactions | arkat-usa.org |

Table 1: Examples of Deuterated Reagents in Steroid Synthesis

For instance, the synthesis of 19,19,19-trideuterated ent-testosterone was achieved by reacting a tricyclic intermediate with methyl iodide-d₃. nih.gov Similarly, [6,7,7-²H₃] sterols have been prepared using a combination of base-catalyzed exchange with deuterium oxide and reduction with sodium borodeuteride. nih.gov

Specific Synthesis of Cloticasone (B569419) Propionate-d3

The synthesis of cloticasone propionate-d3 involves the introduction of three deuterium atoms onto the propanoate side chain of the cloticasone molecule. Cloticasone propionate (B1217596) itself is an intermediate in the synthesis of fluticasone (B1203827) propionate. lgcstandards.compharmaffiliates.com

Precursor Materials and Synthetic Intermediates

The synthesis of cloticasone propionate, and by extension its deuterated analog, starts from flumethasone. americanpharmaceuticalreview.com A key intermediate in the synthesis of many glucocorticoids is 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com The synthesis proceeds through several steps to build the core structure of cloticasone.

Deuteration Steps Affecting the Propanoate Moiety

The defining feature of this compound is the presence of a trideuteriopropanoate group. This is typically achieved by using a deuterated propionylating agent in the final steps of the synthesis. A common commercially available reagent for this purpose is propionyl-d5 chloride or a similar deuterated propionic acid derivative. google.com

The reaction involves the esterification of the 17α-hydroxyl group of the steroid precursor with the deuterated propionylating agent. For example, using propionyl chloride-d5 would result in a propanoate-d5 labeled product. medchemexpress.com Specifically for this compound, a deuterated propionyl source where the three hydrogens on the terminal methyl group are replaced with deuterium is used. This can be achieved using 3,3,3-trideuteriopropanoyl chloride.

Characterization of Deuterated Products for Isotopic Purity

Ensuring the isotopic purity of the final deuterated product is critical for its use as an internal standard. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for determining the degree of deuteration. nih.gov High-resolution mass spectrometry (HRMS) can distinguish between the unlabeled compound and its deuterated isotopologues (D₀, D₁, D₂, D₃, etc.) based on their mass-to-charge ratios. nih.gov The relative abundance of these isotopologue ions allows for the calculation of isotopic purity. nih.gov For this compound, the expected molecular weight is approximately 520.044 g/mol . lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can confirm the specific sites of deuterium incorporation. nih.gov In ¹H NMR, the absence of a signal at the expected chemical shift for the protons of the propionate methyl group indicates successful deuteration. nih.gov ¹³C NMR can also be used, as the resonance of a carbon atom attached to deuterium is affected, leading to observable isotopic shifts. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is often used for the quantitative analysis of the deuterated standard in biological samples. researchgate.net It combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. nih.govuni-muenchen.de In a typical LC-MS/MS method for fluticasone propionate and its metabolites, specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard (e.g., FP-d3: m/z 504.2 → 293.2). researchgate.net

Analytical Techniques for Confirmation of Deuterium Labeling

To verify the successful incorporation of deuterium into the cloticasone propionate structure, a combination of advanced analytical techniques is employed. The principal methods are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy, which provide orthogonal information to confirm the identity and labeling of the compound.

Mass Spectrometry (MS): This is a fundamental technique for confirming deuteration. The incorporation of three deuterium atoms in place of three hydrogen atoms results in a predictable increase in the molecular weight of the compound by approximately 3 Daltons. High-resolution mass spectrometry (HR-MS) can precisely measure this mass difference, providing initial confirmation of successful labeling. rsc.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used for the analysis of deuterated steroids, offering high sensitivity and specificity. nih.govresearchgate.net The fragmentation pattern in MS/MS can also help confirm that the label is on the propionate group, as fragments containing this group will exhibit the corresponding mass shift. researchgate.netfu-berlin.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information at the atomic level.

Proton NMR (¹H NMR): This is arguably the most direct method for confirming the site of deuteration. In an unlabeled cloticasone propionate molecule, the protons on the propionate's ethyl group would produce characteristic signals in the ¹H NMR spectrum. In this compound, the signal corresponding to the terminal methyl group (CH₃) is expected to be absent or significantly diminished, directly confirming its replacement by deuterium (CD₃). acs.orgrsc.org

Carbon-13 NMR (¹³C NMR): While the ¹³C spectrum will be largely similar to the unlabeled compound, the carbon atom attached to the deuterium atoms will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and an upfield shift, known as a deuterium isotope effect. This provides further evidence for the position of the label. acs.org

The following table summarizes the roles of these key analytical techniques.

Table 1: Analytical Techniques for Deuterium Labeling Confirmation| Technique | Role in Confirmation | Key Observation |

|---|---|---|

| Mass Spectrometry (MS/HR-MS) | Confirms the increase in molecular weight due to deuterium incorporation. | An increase of ~3 Da in the molecular mass of the parent ion compared to the unlabeled standard. rsc.org |

| Tandem MS (MS/MS) | Helps localize the label to a specific fragment of the molecule. | The mass shift is observed only in fragment ions containing the propionate group. researchgate.net |

| Proton NMR (¹H NMR) | Directly verifies the position of the deuterium atoms by observing the absence of proton signals. | Disappearance of the signal for the terminal methyl protons of the propionate group. acs.orgrsc.org |

| Carbon-13 NMR (¹³C NMR) | Provides secondary confirmation of the label's position. | Observation of isotopic shifts and C-D coupling for the carbon atom bonded to the deuterium atoms. acs.org |

Assessment of Isotopic Enrichment and Positional Integrity

Beyond simply confirming the presence of the label, it is critical to quantify the extent of deuteration (isotopic enrichment) and ensure the label is exclusively at the intended position (positional integrity).

Isotopic Enrichment: This term refers to the percentage of molecules in the sample that contain the deuterium label. isotope.com It is a measure of the efficiency of the labeling synthesis. An isotopic enrichment of 99% means that at the labeled positions, 99% of the atoms are deuterium and 1% are hydrogen. isotope.com

High-resolution mass spectrometry is the primary tool for assessing isotopic enrichment. rsc.org By analyzing the full scan mass spectrum, it is possible to observe the distribution of different isotopic species (isotopologues). For this compound, one would expect to see a primary peak for the d3-labeled molecule, but also smaller peaks corresponding to d0 (unlabeled), d1, and d2 species. The relative intensity of these peaks allows for the calculation of the percentage of isotopic enrichment. rsc.org

Positional Integrity: This confirms that the deuterium atoms are located at the desired positions and have not "scrambled" to other locations on the molecule. As described previously, NMR spectroscopy is the definitive method for establishing positional integrity. The complete absence of the ¹H NMR signal for the propionate methyl group, coupled with an otherwise unchanged spectrum for the rest of the molecule's protons, provides unambiguous proof of the label's correct and exclusive placement. rsc.orgacs.org Any significant remaining signal would indicate incomplete deuteration or the presence of unlabeled impurity.

The combination of HR-MS for quantification and NMR for positional verification provides a comprehensive characterization of the isotopically labeled compound, ensuring its suitability for use as an internal standard in quantitative analyses or as a tracer in metabolic studies. rsc.org

Table 2: Illustrative Mass Spectrometry Data for Isotopic Enrichment Assessment

| Isotopologue | Description | Expected Mass (Relative to d0) | Example Relative Intensity | Calculated Contribution |

|---|---|---|---|---|

| d0 | Unlabeled Cloticasone Propionate | M | 0.5% | 0.5% |

| d1 | Contains one Deuterium atom | M+1 | 1.0% | 1.0% |

| d2 | Contains two Deuterium atoms | M+2 | 2.5% | 2.5% |

| d3 | Fully labeled Cloticasone Propionate | M+3 | 96.0% | 96.0% |

| Total | 100% | Isotopic Purity: 96.0% |

Advanced Analytical Methodologies Employing Cloticasone Propionate D3

Quantitative Analytical Method Development using Deuterated Internal Standards

The quantification of potent, low-dosage compounds like fluticasone (B1203827) propionate (B1217596) in complex biological samples presents significant analytical challenges. Plasma concentrations following therapeutic inhaled doses are often in the low picogram or even femtogram per milliliter range, necessitating highly sensitive and robust analytical methods. sciex.comsciex.com To achieve this, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard, and the use of a stable isotope-labeled internal standard (SIL-IS), such as Cloticasone (B569419) Propionate-d3, is fundamental to the development of a reliable quantitative assay. sciex.commedchemexpress.com

The primary goal of an internal standard in quantitative analysis is to correct for variations in analyte response that are unrelated to the actual concentration in the sample. A SIL-IS is considered the ideal choice because it has nearly identical physicochemical properties to the unlabeled analyte. researchgate.net This similarity ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization. scispace.com Cloticasone Propionate-d3, the deuterated form of Fluticasone Propionate, serves this purpose by having the same core chemical structure but a different mass, allowing it to be distinguished by the mass spectrometer. lcms.cz

Biological matrices, such as plasma, are complex mixtures containing endogenous components like phospholipids, salts, and proteins. nih.gov During LC-MS/MS analysis, these components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source. chromatographyonline.com This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which introduce significant variability and inaccuracy into quantitative results. nih.govnih.gov

A SIL-IS like this compound is the most effective tool to compensate for these matrix effects. nih.gov Because it shares the same chromatographic retention time and ionization characteristics as the unlabeled fluticasone propionate, it is subjected to the same degree of ion suppression or enhancement at the same moment in the analysis. chromatographyonline.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to a more accurate and precise measurement of the analyte's concentration. chromatographyonline.com Studies developing sensitive assays for fluticasone propionate in human plasma explicitly use this compound to counteract matrix effects and ensure method robustness. sciex.comsciex.com

Beyond matrix effects, analytical variability can be introduced during sample processing and by fluctuations in the mass spectrometer's performance. During sample preparation, which often involves multiple steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), analyte can be lost. sciex.comrsc.org By adding a known amount of this compound to the sample at the beginning of the extraction process, any procedural losses will affect both the analyte and the SIL-IS to the same extent. sciex.com

Similarly, instrument performance, particularly the efficiency of the electrospray ionization (ESI) source, can drift over the course of an analytical run. rsc.org This can lead to variations in signal intensity that are independent of the analyte's concentration. As the SIL-IS is ionized simultaneously with the analyte, it experiences the same fluctuations. The use of the peak area ratio effectively cancels out this instrument-related variability, ensuring the ruggedness and reproducibility of the assay. scispace.com

The fundamental assumption when using a SIL-IS is that it behaves identically to the analyte, particularly during chromatographic separation. The goal is typically for the deuterated standard and the unlabeled analyte to co-elute perfectly, meaning they exit the chromatography column and enter the mass spectrometer at the exact same time. chromatographyonline.com This ensures both compounds are subjected to the identical matrix environment. chromatographyonline.com However, the substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in retention time, a phenomenon known as the "isotope effect". chromforum.org While often negligible, this effect must be considered during method development.

To achieve the ultra-low detection limits required for fluticasone propionate analysis, advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and microflow LC are often employed. lcms.czasianpubs.org These systems provide higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. asianpubs.org

Microflow LC-MS/MS, in particular, has been successfully used to develop highly sensitive assays for fluticasone propionate, achieving lower limits of quantitation at the sub-picogram per milliliter level. lcms.czwaters.com Optimization of these systems often involves a multi-dimensional "trap and elute" strategy, which provides additional sample cleanup and allows for the injection of larger sample volumes, thereby boosting sensitivity. lcms.cz The rapid data acquisition capabilities of modern mass spectrometers are crucial to accurately define and quantify the narrow chromatographic peaks produced by UPLC and microflow LC systems. sciex.com

| Parameter | Method 1 sciex.comsciex.com | Method 2 shimadzu.com | Method 3 lcms.cz |

|---|---|---|---|

| LC System | Not Specified | LCMS-8060 System | ACQUITY UPLC M-Class (ionKey/MS) |

| Technique | LC-MS/MS | LC-MS/MS | Microflow LC-MS/MS (Trap and Elute) |

| Flow Rate | Not Specified | Not Specified | Trap: 20 µL/min, Analytical: 3 µL/min |

| Internal Standard | This compound | Fluticasone Propionate-d5 | This compound |

The choice of the analytical column (stationary phase) and the solvent system (mobile phase) is critical for achieving the desired chromatographic performance. For fluticasone propionate and its deuterated internal standard, reversed-phase columns, such as those with C18 packing material, are commonly used. asianpubs.orgshimadzu.com Specific examples include Waters ACQUITY BEH C18 and Shim-pack GIST C18 columns, which are known for their high efficiency and ability to produce sharp, symmetrical peaks. asianpubs.orgshimadzu.com

The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. asianpubs.orgiatdmct2017.jp The gradient elution program—the rate at which the mobile phase composition changes—is carefully optimized to ensure that the analyte is well-separated from endogenous matrix components while ensuring co-elution with its deuterated internal standard. shimadzu.com The ultimate goal is to eliminate interfering peaks at the retention time of the analyte and this compound, thereby reducing background noise and maximizing sensitivity. shimadzu.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Fluticasone Propionate | 501.0 | 293.05 | shimadzu.com |

| Fluticasone Propionate | Not Specified | 293.2 and 313.2 | sciex.comsciex.com |

| This compound | Not Specified | 313.2 | sciex.com |

| Fluticasone Propionate-d5 | 506.0 | 313.1 | shimadzu.com |

Mass Spectrometric Detection in Multiple Reaction Monitoring (MRM) Mode

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying targeted compounds. In this mode, the mass spectrometer is programmed to isolate a specific precursor ion, subject it to fragmentation, and then detect a specific product ion. This process significantly enhances the signal-to-noise ratio by filtering out background interferences. When analyzing Fluticasone Propionate, Fluticasone Propionate-d3 is added to samples as an internal standard to ensure high-quality quantitative results.

The selection of appropriate precursor and product ions is fundamental to developing a specific and sensitive MRM method. The precursor ion typically corresponds to the protonated molecule [M+H]⁺ in positive ionization mode. This ion is then fragmented in the collision cell of the mass spectrometer to generate characteristic product ions. For Fluticasone Propionate and its deuterated internal standard, Fluticasone Propionate-d3, specific ion transitions are monitored.

In positive ionization mode, Fluticasone Propionate (molecular weight ~500.57 g/mol ) often forms a precursor ion at a mass-to-charge ratio (m/z) of 501.1. researchgate.net This precursor ion fragments to produce several stable product ions, with the transition to m/z 293.2 being commonly used for quantification. researchgate.net

Fluticasone Propionate-d3 contains three deuterium atoms, increasing its molecular weight. Its protonated precursor ion is observed at m/z 504.2. researchgate.netresearchgate.net Upon fragmentation, it also yields a product ion at m/z 293.2. researchgate.netresearchgate.net Some methods may also utilize other product ions for confirmation or quantification. For instance, a product ion at m/z 313.2 has been reported for Fluticasone Propionate-d3. sciex.comsciex.com The use of different product ions for the analyte and the internal standard can be a strategic choice in method development.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Fluticasone Propionate | 501.1 | 293.2 | researchgate.netresearchgate.net |

| Fluticasone Propionate | 501.0 | 293.05 | shimadzu.com |

| Fluticasone Propionate-d3 | 504.2 | 293.2 | researchgate.netresearchgate.net |

| Fluticasone Propionate-d3 | - | 313.2 | sciex.comsciex.com |

Optimization of mass spectrometer parameters is crucial for achieving maximum sensitivity. This process, known as tuning, involves adjusting voltages on the ion optics, temperatures, and gas flows. For electrospray ionization (ESI), key parameters include the ion source temperature, ion source gases (nebulizer and drying gas), and the ion spray voltage. sciex.com For example, in one method, the ion source temperature was set to 400°C, with the ion spray voltage at 3000 V and a dwell time of 200 msec for all transitions. sciex.com

Collision energy is the kinetic energy applied to the precursor ions in the collision cell to induce fragmentation. This parameter is carefully optimized for each specific precursor-to-product ion transition to maximize the abundance of the product ion. researchgate.net The optimal collision energy varies between different instruments and compounds. nih.govnih.gov The process often involves acquiring breakdown curves, where the product ion intensity is plotted against a range of collision energies to find the optimal value that yields the most stable and intense signal. nih.gov

Method Validation and Performance Evaluation in Research Settings

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its performance characteristics. This validation typically adheres to guidelines set by regulatory agencies.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govjetir.org Due to the low plasma concentrations of Fluticasone Propionate following therapeutic administration, highly sensitive assays are required. waters.com

The use of Fluticasone Propionate-d3 as an internal standard in conjunction with advanced LC-MS/MS systems has enabled the development of methods with exceptional sensitivity. Several studies have reported achieving an LLOQ of 0.2 pg/mL (or 200 fg/mL) for Fluticasone Propionate in human plasma. sciex.comsciex.comshimadzu.com Other research has established LLOQs of 0.48 pg/mL and 5 pg/mL, demonstrating the high sensitivity of modern analytical platforms. waters.comwaters.com

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| LLOQ | 0.200 pg/mL | Human Plasma | sciex.comsciex.com |

| LLOQ | 0.2 pg/mL | Human Plasma | shimadzu.com |

| LLOQ | 0.48 pg/mL | Human Plasma | waters.com |

| LOD | 0.0067 mg/mL | Inhalation Particles | nih.gov |

| LOQ | 0.0203 mg/mL | Inhalation Particles | nih.gov |

| LOD | 3 pg/mL | Rat Plasma | waters.com |

| LOQ | 5 pg/mL | Rat Plasma | waters.com |

Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of measurements. fda.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically LLOQ, low, medium, and high) in several replicates within a single analytical run (intra-batch) and across different runs on different days (inter-batch). nih.gov

For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). sciex.comfda.gov Studies quantifying Fluticasone Propionate using its deuterated internal standard consistently meet these criteria. For example, one validated method reported intra- and inter-batch precision (%CV) of less than 15% and accuracy (% bias) of less than 11%. nih.gov Another study demonstrated intra- and inter-batch accuracy between 95.5% and 103.4%, with precision ranging from 0.74% to 5.06%. researchgate.net

| Parameter | Concentration Levels | Acceptance Criteria | Reported Findings | Reference |

|---|---|---|---|---|

| Intra-Batch Precision (%CV) | LLOQ, Low, Mid, High QC | ≤15% (≤20% at LLOQ) | 0.74 - 5.06% | researchgate.net |

| Inter-Batch Precision (%CV) | LLOQ, Low, Mid, High QC | ≤15% (≤20% at LLOQ) | <15% | nih.gov |

| Intra-Batch Accuracy | LLOQ, Low, Mid, High QC | ±15% of nominal (±20% at LLOQ) | 95.5 - 103.4% | researchgate.net |

| Inter-Batch Accuracy | LLOQ, Low, Mid, High QC | ±15% of nominal (±20% at LLOQ) | <11% (% bias) | nih.gov |

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, and concomitant medications. nih.gov The high specificity of the MRM transitions for both Fluticasone Propionate and Fluticasone Propionate-d3 ensures excellent selectivity. shimadzu.com Method validation involves analyzing blank matrix samples from multiple sources to confirm the absence of interfering peaks at the retention time of the analyte and internal standard. nih.gov

A critical consideration when using deuterated internal standards is the stability of the deuterium labels and the potential for hydrogen-deuterium (H-D) exchange. nih.gov Such exchange can occur under certain conditions, potentially compromising the integrity of the internal standard and the accuracy of the quantification. nih.gov The deuterium atoms in Fluticasone Propionate-d3 are placed on a chemically stable position (the propionate methyl group), which is not readily susceptible to exchange under typical pH and temperature conditions used in bioanalysis. nih.gov The consistent and reliable performance of the methods during validation, particularly in accuracy and precision assessments, provides strong evidence for the isotopic stability of Fluticasone Propionate-d3 throughout the analytical procedure.

Robustness and Stability Considerations for Deuterated Standards in Routine Analysis

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. nih.gov Their robustness is rooted in the fact that they are chemically almost identical to the analyte of interest, meaning they exhibit similar behavior during sample extraction, chromatography, and ionization. nih.gov This co-elution and co-ionization allow the SIL-IS to effectively compensate for variations in sample preparation and matrix effects, which are common challenges in routine analysis of complex biological samples. acs.org

Deuterated standards are preferred because they provide the most chemically similar comparison, correcting for losses during extraction and other sample preparation steps. nih.gov The stability of deuterated standards is generally high; the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net This increased bond strength leads to lower reaction rates, which can enhance the metabolic stability of the molecule at the site of deuteration. researchgate.net

For routine analysis, ensuring the isotopic purity of the deuterated standard is crucial. Any presence of the unlabeled analyte in the SIL-IS solution can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ). Furthermore, while generally very stable, the potential for hydrogen-deuterium exchange must be considered if the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH). However, in this compound, the deuterium atoms are typically placed on a methyl group, resulting in a highly stable label that is not susceptible to back-exchange under typical analytical conditions. Proper storage in appropriate solvents and at recommended temperatures is essential to maintain long-term stability and concentration accuracy. The integration of deuterated standards into analytical workflows, supported by robust quality control protocols, enhances the reproducibility and reliability of data across different laboratories and studies. nih.gov

Applications in Preclinical and Non-Clinical Bioanalytical Research

This compound serves as a critical analytical tool in various stages of preclinical and non-clinical research, enabling precise and accurate quantification of its non-labeled counterpart, fluticasone propionate.

Quantification of Analytes in Animal Biological Matrices (e.g., plasma, tissue homogenates)

In preclinical pharmacokinetic and toxicokinetic studies, accurate measurement of drug concentrations in animal biological matrices is essential. This compound is routinely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fluticasone propionate in matrices such as plasma. sciex.comwaters.com The therapeutic concentrations of fluticasone propionate are often extremely low, necessitating highly sensitive assays capable of measuring at the sub-picogram per milliliter level. sciex.comshimadzu.com

The analytical workflow typically involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard from the complex biological matrix and minimize matrix suppression. sciex.comsciex.com Following extraction, samples are analyzed by LC-MS/MS, operating in multiple reaction monitoring (MRM) mode. The instrument monitors specific precursor-to-product ion transitions for both fluticasone propionate and this compound. shimadzu.comresearchgate.net Because this compound co-elutes with fluticasone propionate, any variability during the extraction and ionization process affects both compounds similarly. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, ensuring high precision and accuracy. waters.com

Methods validated using this approach demonstrate excellent performance, as shown in the table below.

| Validation Parameter | Reported Performance Metric | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.2 - 3 pg/mL in plasma | shimadzu.comsciex.comnih.gov |

| Calibration Curve Range | 0.2 - 120 pg/mL | sciex.com |

| Intra-day Precision (%CV) | < 3.5% | nih.gov |

| Inter-day Precision (%CV) | < 3.5% | nih.gov |

| Accuracy | Within ±15% of nominal values | shimadzu.com |

| Mean Assay Recovery | ~84% | researchgate.net |

Support for In Vitro Metabolism and Enzymatic Activity Studies

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical research. In vitro studies using systems like human liver microsomes or recombinant cytochrome P450 (CYP) enzymes are conducted to identify metabolic pathways and potential drug-drug interactions. nih.govresearchgate.net Fluticasone propionate is known to undergo rapid hepatic biotransformation, with the primary route being the formation of an inactive 17β-carboxylic acid derivative (M1). nih.govresearchgate.net

In these assays, this compound is the ideal internal standard for LC-MS/MS methods designed to monitor the rate of disappearance of the parent drug (fluticasone propionate) over time. This allows for the precise calculation of key metabolic parameters, such as intrinsic clearance (CLint) and enzyme kinetic constants (Km and Vmax). nih.gov

| Finding | Detail | Reference |

|---|---|---|

| Primary Metabolite | 17β-carboxylic acid derivative (M1) | nih.govresearchgate.net |

| Primary Metabolizing Enzymes | Cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) | nih.govnih.gov |

| Enzymatic Activity | Potent mechanism-based inactivator of CYP3A5 | nih.gov |

| Kinetics (Human Liver Microsomes) | Follows single-enzyme kinetics (Km ≈ 5 µM) | nih.gov |

Analytical Utility in Forensic and Doping Control Methodologies (e.g., equine applications)

In the realm of forensic and doping control, particularly in equine sports, the misuse of anti-inflammatory agents like fluticasone propionate is a significant concern. nih.govmadbarn.com Regulatory bodies require highly sensitive and specific methods to detect and confirm the presence of prohibited substances in performance animals. The use of LC-MS/MS is the preferred analytical technique due to its accuracy and specificity. madbarn.com

This compound is an essential tool in these methodologies, serving as the internal standard for the unequivocal identification and quantification of fluticasone propionate in equine plasma and urine. nih.gov Its use helps to establish a robust chain of custody for the analytical data, which is critical in forensic settings. The methods are designed to detect the parent drug in plasma and its primary carboxylic acid metabolite (FP-17βCOOH) in urine. nih.govmadbarn.com Analyzing for both the parent compound and its metabolite can extend the window of detection, providing more comprehensive evidence of administration. nih.gov Research has shown that after inhaled administration in thoroughbred horses, the parent drug and its metabolite can be detected for significant periods.

| Analyte | Matrix | Approximate Detection Window Post-Administration | Reference |

|---|---|---|---|

| Fluticasone Propionate (Parent Drug) | Plasma | Minimum of 72 hours | nih.govmadbarn.com |

| FP-17βCOOH (Metabolite) | Urine | Approximately 18 hours | nih.govmadbarn.com |

Isotopic Tracing and Mechanistic Investigations with Cloticasone Propionate D3

Investigation of Enzyme Kinetics and Reaction Mechanisms

Deuterated substrates are invaluable for probing the interactions between a drug and its metabolizing enzymes, offering insights into reaction rates and mechanisms.

To understand the specific enzymes responsible for a drug's metabolism, in vitro studies using isolated enzyme systems, such as recombinant human cytochrome P450 enzymes, are employed. nih.govansto.gov.au Cloticasone (B569419) Propionate-d3 can be used as a substrate in these systems to study the kinetics of its metabolism by specific enzymes like CYP3A4 and CYP3A5, which are known to metabolize the non-labeled parent compound. nih.govnih.gov

In such experiments, the rate of disappearance of the deuterated substrate and the rate of appearance of the deuterated metabolite are measured over time. This allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Comparing these parameters with those of the non-deuterated compound can reveal important information about the enzymatic process.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring the KIE can help determine whether the bond to the isotopically labeled atom is broken during the rate-determining step of the reaction. youtube.com

In the case of Cloticasone Propionate-d3, the deuterium (B1214612) atoms are located on the propionate (B1217596) group. If a metabolic reaction involved the cleavage of a carbon-deuterium (C-D) bond in the rate-limiting step, a primary kinetic isotope effect would be expected. wikipedia.org This would manifest as a slower rate of metabolism for the deuterated compound compared to the non-deuterated version. Since the primary metabolism of Fluticasone (B1203827) Propionate does not involve the propionate group, a significant KIE is not expected for the formation of the main 17β-carboxylic acid metabolite. However, if minor metabolic pathways involving the propionate group exist, KIE studies could help to elucidate their mechanisms.

| Substrate | Michaelis-Menten Constant (Kₘ, µM) | Maximum Velocity (Vₘₐₓ, pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| Cloticasone Propionate | 5.2 | 105.4 | 2.1 |

| This compound | 5.3 | 50.2 |

Advanced Spectroscopic Analysis of Deuterated Metabolites

Spectroscopic techniques are essential for the structural confirmation of metabolites. The presence of the deuterium label in this compound provides distinct advantages in these analyses.

Mass spectrometry (MS) is a highly sensitive method for detecting and identifying drug metabolites. researchgate.net In LC-MS/MS analysis, the deuterated metabolites are easily distinguished by their increased mass. The predictable mass shift allows for the development of highly selective detection methods, such as multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. researchgate.net This enhances the signal-to-noise ratio and allows for accurate quantification even at very low concentrations.

| Compound | Chemical Formula | Expected m/z of [M+H]⁺ (Non-deuterated) | Expected m/z of [M+H]⁺ (d3-labeled) | Mass Shift (Da) |

|---|---|---|---|---|

| Cloticasone Propionate | C₂₅H₃₁F₃O₅S | 501.18 | 504.20 | +3.02 |

| 17β-Carboxylic Acid Metabolite | C₂₂H₂₅F₃O₄S | 459.14 | 462.16 | +3.02 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. researchgate.netrsc.org While ¹H NMR is standard for structure elucidation, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming the location of the label within the metabolite structure. wikipedia.org Conversely, in the ¹H NMR spectrum of a deuterated metabolite, the signals corresponding to the positions of the deuterium atoms will be absent, which provides unambiguous proof of the site of deuteration and can simplify the interpretation of complex spectra. nih.gov This is particularly useful for confirming that the propionate group remains intact during major metabolic transformations.

High-Resolution Mass Spectrometry for Isotope Distribution Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the analysis of isotopically labeled compounds like this compound. Its ability to provide highly accurate mass measurements allows for the differentiation of compounds with very similar masses, which is crucial for tracking the metabolic fate of the deuterated propionate group.

In mechanistic studies, this compound can be administered to in vitro or in vivo biological systems. Following incubation or administration, biological samples are analyzed by HRMS to identify and quantify the parent compound and its metabolites. The key advantage of using the deuterated analog is the ability to distinguish drug-related material from endogenous compounds in the complex biological matrix.

The primary metabolic pathway for Fluticasone Propionate involves the hydrolysis of the propionate ester group, leading to the formation of the inactive 17β-carboxylic acid metabolite. nih.gov This transformation is primarily mediated by cytochrome P450 3A4 (CYP3A4) enzymes. nih.gov When this compound is used, the resulting carboxylic acid metabolite would be expected to have a specific mass shift corresponding to the loss of the deuterated propionate group.

By analyzing the full scan mass spectra and the fragmentation patterns (MS/MS), researchers can determine the isotopic distribution in both the parent compound and its metabolites. For instance, if a metabolite retains the deuterated propionate group, its mass will be shifted by +3 Da compared to the corresponding non-deuterated metabolite. Conversely, if the propionate group is cleaved, the resulting metabolite will not show this mass shift. This allows for the unambiguous identification of metabolic pathways involving the propionate moiety.

Table 1: Illustrative HRMS Data for the Analysis of this compound and its Major Metabolite

| Compound | Chemical Formula (Non-deuterated) | Expected m/z [M+H]⁺ (Non-deuterated) | Expected m/z [M+H]⁺ (d3-labeled) | Observed Isotopic Shift (Da) |

| Cloticasone Propionate | C₂₅H₃₁F₃O₅S | 501.1872 | 504.2059 | +3.0187 |

| 17β-Carboxylic Acid Metabolite | C₂₂H₂₅F₃O₅S | 463.1402 | 463.1402 | 0 |

This table presents hypothetical data for illustrative purposes, demonstrating the expected mass shifts in a typical HRMS analysis.

The precise mass measurements from HRMS can also help in identifying unexpected metabolites, providing deeper insights into the biotransformation of the drug. The isotopic cluster of a deuterated compound provides a unique signature that can be readily identified by HRMS, facilitating the differentiation of drug-derived peaks from background noise.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of atoms within a molecule. In the context of this compound, ²H NMR (deuterium NMR) spectroscopy is specifically used to confirm the position of the deuterium labels. wikipedia.org

The synthesis of this compound aims to place the deuterium atoms at specific, non-exchangeable positions within the propionate group. ²H NMR provides direct evidence of the success of this selective labeling. The chemical shift of a deuterium nucleus is virtually identical to that of a proton in the same chemical environment, allowing for straightforward spectral assignment based on the known ¹H NMR spectrum of Fluticasone Propionate.

Table 2: Representative ¹H and Expected ²H NMR Chemical Shifts for the Propionate Moiety of Cloticasone Propionate

| Position in Propionate Moiety | Representative ¹H Chemical Shift (ppm) | Expected ²H Chemical Shift (ppm) |

| -CH₂- (Ethyl) | ~2.3 | ~2.3 |

| -CH₃ (Ethyl) | ~1.1 | ~1.1 |

This table illustrates the expected correlation between proton and deuterium chemical shifts. The exact values can vary depending on the solvent and experimental conditions.

Furthermore, NMR can be used to study the kinetic isotope effect, where the presence of deuterium can alter the rate of metabolic reactions. By comparing the metabolism of Cloticasone Propionate and this compound, researchers can gain insights into the rate-determining steps of the metabolic process. A significant kinetic isotope effect would be observed if the C-D bond is broken during the rate-limiting step of the reaction.

Quality Assurance and Reference Material Aspects of Cloticasone Propionate D3

Role in Establishment of Analytical Reference Standards

Analytical reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of pharmaceutical products. Cloticasone (B569419) Propionate-d3 is indispensable in the ecosystem of reference standards, providing a reliable benchmark for the quantification of its unlabeled counterpart.

The development and validation of robust analytical methods are cornerstones of pharmaceutical quality control. clearsynth.com Cloticasone Propionate-d3 is an ideal internal standard for chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), used to measure Fluticasone (B1203827) Propionate (B1217596) in various samples. alfa-chemistry.com

During method development, the inclusion of a stable isotope-labeled (SIL) internal standard like this compound helps to ensure that the analytical procedure is robust and reliable. clearsynth.comkcasbio.com Because it is chemically almost identical to Fluticasone Propionate, it co-elutes during chromatography and experiences similar effects during sample preparation, extraction, and ionization in the mass spectrometer. aptochem.comacs.org This mimicry allows it to compensate for variations in the analytical process, such as matrix effects, where other components in a complex sample can suppress or enhance the instrument's response to the analyte. clearsynth.comkcasbio.comamazonaws.com

In routine quality control (QC) applications, this compound is added in a precise amount to every sample. By measuring the ratio of the response of the unlabeled Fluticasone Propionate to the known concentration of the deuterated standard, laboratories can accurately determine the quantity of the active pharmaceutical ingredient (API) in a batch, ensuring it meets specifications. clearsynth.comacs.org This practice significantly reduces measurement uncertainty and improves the reliability of batch release testing. amazonaws.com

| Parameter | Analytical Method without Internal Standard | Analytical Method with this compound |

| Principle | Absolute quantification based on external calibration curve. | Relative quantification based on the ratio of analyte to internal standard response. |

| Accuracy | Susceptible to matrix effects and variations in sample prep/injection. | High accuracy; compensates for matrix effects and procedural variability. wisdomlib.org |

| Precision | Lower precision due to uncorrected system variations. | High precision; ratio measurement corrects for instrument fluctuations. |

| Robustness | Less robust; minor changes can significantly affect results. | More robust; reliable across different sample matrices and conditions. aptochem.com |

| Application | Suitable for simple, clean sample matrices. | Essential for complex matrices and regulatory-compliant quantitative analysis. kcasbio.compharmaffiliates.com |

This table illustrates the comparative advantages of using a deuterated internal standard in analytical method development and quality control.

The reliability of any analysis using this compound is fundamentally dependent on the purity and authenticity of the standard itself. A reference material must be thoroughly characterized to be effective. Key purity aspects include:

Chemical Purity: This refers to the absence of other organic impurities, such as synthetic byproducts or degradants. The standard must be highly pure to prevent interference with the analysis of the target analyte or its impurities. researchgate.net

Isotopic Purity: This measures the percentage of the material that is correctly labeled with the desired number of deuterium (B1214612) atoms. High isotopic purity is crucial to ensure a distinct mass signal and to minimize "cross-talk" or isotopic contribution to the signal of the unlabeled analyte. acs.orgnih.gov

Structural Authenticity: The molecular structure must be unequivocally confirmed to match that of Fluticasone Propionate, with deuterium atoms at the specified positions.

Producers of certified reference materials employ a battery of analytical techniques to confirm these parameters. High-resolution mass spectrometry (HRMS) is used to confirm the mass and isotopic distribution, while Nuclear Magnetic Resonance (NMR) spectroscopy verifies the molecular structure and the position of the deuterium labels. researchgate.netnih.gov

| Specification | Typical Acceptance Criteria | Purpose |

| Chemical Purity (by HPLC/UPLC) | ≥ 98% | Ensures that non-isotopic impurities do not interfere with the assay. |

| Isotopic Purity | ≥ 99% | Guarantees a distinct mass signal for the standard, separate from the analyte. sigmaaldrich.com |

| Deuterium Incorporation | Nominal mass + 3 | Confirms the correct number of deuterium atoms have been incorporated. |

| Structural Confirmation | Conforms to reference spectra (e.g., ¹H-NMR, MS) | Verifies the correct chemical structure and location of isotopic labels. |

This table provides typical purity specifications for a high-quality deuterated reference material like this compound.

Application in Impurity Profiling and Quantification

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and product. synthinkchemicals.com This is a critical regulatory requirement to ensure the safety and efficacy of a medication. This compound is an essential tool in this process.

Pharmaceutical manufacturing and storage can lead to the formation of impurities, such as synthetic intermediates, byproducts, or degradation products. synthinkchemicals.comresearchgate.net Regulatory bodies require that these related substances be monitored and controlled within strict limits.

This compound serves as an internal standard for the accurate quantification of these impurities in batches of unlabeled Fluticasone Propionate. pharmaffiliates.com The methodology is similar to the assay of the main compound. A known quantity of the deuterated standard is spiked into the sample. The sample is then analyzed by a validated chromatographic method (e.g., UPLC-MS). researchgate.net The response of each identified impurity is measured relative to the response of this compound. This allows for precise quantification, even for impurities present at very low levels (e.g., below 0.1%). nih.gov This accuracy is crucial for demonstrating that a drug batch meets the stringent purity requirements set by pharmacopeias and health authorities. synthinkchemicals.com

| Analyte | Retention Time (min) | Area Response (Analyte) | Area Response (this compound) | Calculated Amount (%) |

| Fluticasone Propionate | 8.52 | 1,560,800 | 785,400 | 99.85 (Assay) |

| Impurity D | 9.38 | 1,250 | 785,400 | 0.08 |

| Unknown Impurity 1 | 7.21 | 890 | 785,400 | 0.06 |

| Unknown Impurity 2 | 10.15 | 210 | 785,400 | < 0.05 (Below LOQ) |

This table presents hypothetical data from an impurity analysis of a Fluticasone Propionate drug substance batch using this compound as an internal standard.

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of a drug substance or product over time. researchgate.net Specifically, it must be able to separate and quantify the intact drug from its potential degradation products that may form under various stress conditions (e.g., exposure to acid, base, light, heat, or oxidation). nih.govresearchgate.net

Forced degradation studies are performed to generate these degradation products and develop the analytical method. researchgate.netsavaglobal.com During the development and validation of a SIAM for Fluticasone Propionate, this compound is used to ensure accurate quantification of both the decrease in the parent API and the increase in any degradants. savaglobal.com As the drug degrades, the complexity of the sample matrix increases. The stable isotope-labeled internal standard ensures that the quantification remains accurate and reliable despite these changes, proving the method's capability to monitor the drug's stability throughout its shelf life. pharmaffiliates.comnih.gov

Q & A

Q. What methodologies are recommended for quantifying Cloticasone Propionate-d3 in biological matrices?

To quantify this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used. Deuterated analogs (e.g., internal standards) improve accuracy by correcting for matrix effects. Chromatographic conditions should mirror validated protocols, such as those for structurally similar compounds like Fluticasone Propionate, which specify injection volumes (~20 µL), column specifications, and peak-area ratios for quantification . Calibration curves using deuterated standards are essential to minimize isotopic interference.

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

Stability studies must evaluate thermal, photolytic, and hydrolytic degradation. Store samples at controlled temperatures (e.g., -80°C, 25°C) and expose aliquots to UV light or acidic/alkaline buffers. Use validated analytical methods (e.g., HPLC) to monitor degradation products over time. Include kinetic modeling to estimate shelf life, referencing guidelines for deuterated compounds that emphasize isotopic integrity during storage .

Q. How can researchers formulate focused hypotheses about this compound using the PICOT framework?

Apply the PICOT framework to structure questions:

- P (Population): Target biological systems or cell lines.

- I (Intervention): Administration of this compound.

- C (Comparison): Non-deuterated analogs or control groups.

- O (Outcome): Pharmacokinetic parameters (e.g., half-life, bioavailability).

- T (Time): Duration of exposure or observation. Example: "In in vitro hepatic models (P), does this compound (I) compared to non-deuterated Cloticasone Propionate (C) exhibit altered metabolic clearance (O) over 24-hour incubations (T)?" .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow guidelines for deuterated compounds:

- Use fume hoods to avoid aerosol inhalation.

- Wear nitrile gloves and safety goggles during handling.

- Store in airtight containers under inert gas (e.g., argon) to prevent isotopic exchange.

- Dispose of waste via certified chemical disposal services, adhering to local regulations .

Advanced Research Questions

Q. How can isotopic purity of this compound be validated, and what analytical challenges arise?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions. Compare spectral data to non-deuterated analogs, focusing on chemical shift discrepancies. For LC-MS, monitor mass-to-charge (m/z) ratios to detect isotopic impurities. Challenges include distinguishing between natural isotopic distributions and synthetic deuterium incorporation, requiring high-resolution instruments .

Q. What strategies resolve contradictions in pharmacokinetic data between this compound and its non-deuterated form?

Conduct head-to-head comparative studies under identical experimental conditions. Use crossover designs in animal models to control inter-individual variability. Apply meta-analysis to aggregate data from multiple studies, assessing heterogeneity via I² statistics. If discrepancies persist, investigate deuterium isotope effects on enzyme binding (e.g., cytochrome P450 interactions) using molecular docking simulations .

Q. How can synthetic routes for this compound be optimized to maximize isotopic yield?

Optimize deuteration by substituting specific protons during precursor synthesis. For example, use deuterated reagents (e.g., D₂O, CD₃OD) in catalytic hydrogenation or acid-catalyzed exchange reactions. Monitor reaction kinetics to identify rate-limiting steps. Purify intermediates via column chromatography to remove non-deuterated byproducts. Validate isotopic purity at each synthetic stage using mass spectrometry .

Q. What advanced techniques are employed to study the metabolic pathways of this compound?

Combine tracer studies with high-resolution mass spectrometry (HRMS) to track deuterium labels in metabolites. Use hepatocyte incubations or microsomal assays to identify phase I/II metabolites. Employ stable isotope-assisted metabolomics to distinguish endogenous compounds from drug-derived metabolites. Data analysis should integrate spectral networking and fragmentation patterns .

Q. How should researchers design studies to investigate deuterium-specific effects on receptor binding affinity?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Compare dissociation constants (Kd) between deuterated and non-deuterated forms. Molecular dynamics simulations can model how deuterium substitution alters hydrogen bonding or steric interactions. Validate findings with X-ray crystallography of receptor-ligand complexes .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use Bayesian hierarchical models to account for variability across experimental replicates. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U). Report confidence intervals and effect sizes to enhance reproducibility .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.